molecular formula C10H14O B154549 4-Butylphenol CAS No. 1638-22-8

4-Butylphenol

Cat. No. B154549
Key on ui cas rn: 1638-22-8
M. Wt: 150.22 g/mol
InChI Key: CYYZDBDROVLTJU-UHFFFAOYSA-N
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Patent
US04082428

Procedure details

A cold solution of sodium nitrite (28.95g, 0.419m) in water (90ml) was added in drops to a mixture of 4-n-butylaniline (60g, 0.402m), concentrated sulfuric acid (135g) and water (300ml) at 0°-5° C with stirring. After completion of addition the excess nitrous acid was tested with potassium iodide starch paper, and destroyed by the addition of urea. The resulting cold diazonium salt solution was slowly added to a boiling solution of water (210ml), sulfuric acid (375g) and anhydrous sodium sulfate (285g). The resulting reaction mixture was steam distilled. The distillate was collected until it became clear and saturated by adding sodium chloride. The resulting solution was extracted with ether and the combined ether extract were dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was vacuum distilled to yield 4-n-butylphenol (44g, 73.3%), bp 106° C at 4.6 mm.
Quantity
28.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.3%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]([C:9]1[CH:15]=[CH:14][C:12](N)=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].S(=O)(=O)(O)[OH:17].N(O)=O>O>[CH3:8][CH2:7][CH2:6][CH2:5][C:9]1[CH:15]=[CH:14][C:12]([OH:17])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28.95 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Three
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
destroyed by the addition of urea
ADDITION
Type
ADDITION
Details
The resulting cold diazonium salt solution was slowly added to a boiling solution of water (210ml), sulfuric acid (375g) and anhydrous sodium sulfate (285g)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected until it
ADDITION
Type
ADDITION
Details
saturated by adding sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the combined ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CCCCC=1C=CC(=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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